molecular formula C16H19ClO3 B1459123 Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate CAS No. 93026-34-7

Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate

Cat. No.: B1459123
CAS No.: 93026-34-7
M. Wt: 294.77 g/mol
InChI Key: ANBLOZCDAWZHFK-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate is an organic compound with the molecular formula C16H19ClO3 and a molecular weight of 294.78 g/mol . This compound is characterized by the presence of an ethyl ester group, an acetyl group, a chlorobenzyl group, and a pent-4-enoate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate can be compared with similar compounds such as:

    Ethyl 2-acetyl-2-(4-methylbenzyl)pent-4-enoate: Similar structure but with a methyl group instead of a chlorine atom.

    Ethyl 2-acetyl-2-(4-fluorobenzyl)pent-4-enoate: Contains a fluorine atom instead of chlorine.

    Ethyl 2-acetyl-2-(4-bromobenzyl)pent-4-enoate: Features a bromine atom in place of chlorine.

Properties

IUPAC Name

ethyl 2-acetyl-2-[(4-chlorophenyl)methyl]pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO3/c1-4-10-16(12(3)18,15(19)20-5-2)11-13-6-8-14(17)9-7-13/h4,6-9H,1,5,10-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBLOZCDAWZHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(CC1=CC=C(C=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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